molecular formula C8H17ClN2O B2926472 3,3-Dimethylpiperidine-2-carboxamide;hydrochloride CAS No. 2378501-38-1

3,3-Dimethylpiperidine-2-carboxamide;hydrochloride

Cat. No.: B2926472
CAS No.: 2378501-38-1
M. Wt: 192.69
InChI Key: AMDDSLVKPCGDDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpiperidine-2-carboxamide;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale enantioselective reduction processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated compounds with bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that retain the core piperidine structure .

Scientific Research Applications

3,3-Dimethylpiperidine-2-carboxamide;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, enzymes involved in metabolic pathways, and other cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylpiperidine-2-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group, in particular, enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

3,3-dimethylpiperidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2)4-3-5-10-6(8)7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDDSLVKPCGDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1C(=O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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